molecular formula C50H100O25 B7840207 Meo-peg(24)-cho

Meo-peg(24)-cho

Cat. No.: B7840207
M. Wt: 1101.3 g/mol
InChI Key: CKKUUPWPKXZDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MeO-PEG(24)-CHO is a monofunctional methyl-terminated polyethylene glycol (mPEG) reagent featuring a terminal aldehyde (CHO) group. With a defined 24-unit PEG spacer, this compound is primarily used as a versatile building block in bioconjugation and for creating "stealth" nanoparticles. The terminal aldehyde group enables stable covalent conjugation to target molecules containing primary amines, forming a stable Schiff base linkage. A key research application is the PEGylation of nanoparticle surfaces. Coating nanoparticles with polyethylene glycol (PEG) creates a protective "cloud" that reduces recognition and uptake by the immune system's reticuloendothelial system (RES). This process significantly increases the circulation half-life of nanomedicines in the bloodstream, allowing for greater accumulation at the target site, such as a tumor, through the Enhanced Permeability and Retention (EPR) effect . The methoxy terminal group provides a non-reactive, neutral end that effectively passivates the nanoparticle surface, minimizing nonspecific interactions and improving stability . This compound is therefore invaluable in the development of advanced drug delivery systems, diagnostic imaging agents, and other therapeutic bioconjugates. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H100O25/c1-52-5-6-54-9-10-56-13-14-58-17-18-60-21-22-62-25-26-64-29-30-66-33-34-68-37-38-70-41-42-72-45-46-74-49-50-75-48-47-73-44-43-71-40-39-69-36-35-67-32-31-65-28-27-63-24-23-61-20-19-59-16-15-57-12-11-55-8-7-53-4-2-3-51/h3H,2,4-50H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKUUPWPKXZDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H100O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methoxy-polyethylene glycol (24)-aldehyde typically involves the following steps:

    Starting Material: The process begins with methoxy-polyethylene glycol (24)-hydroxyl.

    Oxidation: The hydroxyl group at the terminal end of the polyethylene glycol chain is oxidized to form an aldehyde group.

    Purification: The resulting methoxy-polyethylene glycol (24)-aldehyde is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.

Industrial Production Methods

In industrial settings, the production of methoxy-polyethylene glycol (24)-aldehyde is scaled up using continuous flow reactors to ensure consistent quality and yield. The oxidation step is carefully controlled to prevent over-oxidation, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methoxy-polyethylene glycol (24)-aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Amines, hydrazines.

Major Products Formed

    Oxidation: Methoxy-polyethylene glycol (24)-carboxylic acid.

    Reduction: Methoxy-polyethylene glycol (24)-hydroxyl.

    Condensation: Methoxy-polyethylene glycol (24)-imine or methoxy-polyethylene glycol (24)-hydrazone.

Scientific Research Applications

Chemical Applications

Click Chemistry
MeO-PEG(24)-CHO is extensively utilized in click chemistry, which allows for the efficient synthesis of complex molecules and bioconjugates. The compound's terminal aldehyde group can react with azides in a highly selective manner to form stable triazole linkages, making it a valuable tool for creating multifunctional polymers and materials .

PROTAC Synthesis
In the realm of targeted protein degradation, this compound serves as a crucial linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to recruit E3 ligases to specific proteins, leading to their degradation within cells. The incorporation of PEG enhances the solubility and bioavailability of these PROTACs .

Biological and Medical Applications

Drug Delivery Systems
The hydrophilic nature of this compound improves the solubility and stability of drug formulations. It is commonly used in drug delivery systems to enhance the pharmacokinetics of therapeutic agents. For instance, PEGylated nanoparticles have shown improved circulation times and reduced immunogenicity compared to non-PEGylated counterparts .

Bioconjugation
this compound is instrumental in bioconjugation processes, allowing for the attachment of biomolecules such as proteins and nucleic acids to surfaces or other molecules. This application is critical in developing targeted therapies and diagnostic tools .

  • Nanoparticle PEGylation for Imaging and Therapy
    A study demonstrated that PEGylated gold nanoparticles exhibited enhanced imaging capabilities due to improved stability and reduced nonspecific binding in biological environments . The results indicated that the size and density of PEG chains significantly influence the biodistribution and efficacy of these nanoparticles.
  • Antibody Binding Studies
    Research highlighted that proteins modified with this compound induced higher titers of anti-PEG antibodies compared to non-modified proteins. This finding has implications for the design of therapeutics that utilize PEGylation, as it may affect their immunogenicity .
  • Drug Release Mechanisms
    A study involving ROS-responsive nanomicelles showed that conjugating drugs like doxorubicin with this compound via a thioketal linker allowed for controlled release in response to oxidative stress in tumor cells. This approach enhances therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Research Findings and Implications

Preclinical vs. Clinical Performance

  • OH-PEG’s Limitations : While OH-PEG outperformed Meo-PEG in human studies, its failure in rodent models underscores the inadequacy of animal data for predicting clinical outcomes .
  • This compound’s Advantage: The formyl group’s versatility in conjugation and moderate immunogenicity make it a robust candidate for next-generation nanotherapeutics, particularly in populations with pre-existing anti-PEG antibodies .

Quantitative Binding Data

  • Isothermal Titration Calorimetry (ITC) : Meo-PEG showed 3× stronger binding to anti-PEG antibodies in rat serum than OH-PEG (Supplemental Fig. 11 in ).

Biological Activity

Introduction

MeO-PEG(24)-CHO, a derivative of polyethylene glycol (PEG), has garnered attention for its potential applications in drug delivery and biomedicine due to its unique properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, immunogenicity, and efficacy in various therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a methoxy group at one end and an aldehyde group at the other, which facilitates conjugation with various biomolecules. The molecular formula is C49H101NO24C_{49}H_{101}NO_{24} with a molecular weight of approximately 1088.34 g/mol . The polymer's hydrophilicity and biocompatibility make it suitable for various biomedical applications.

Table 1: Properties of this compound

PropertyValue
Molecular Weight1088.34 g/mol
Chemical FormulaC49H101NO24
Functional GroupsMethoxy, Aldehyde
Storage Temperature-20°C

Biological Activity

1. Biocompatibility and Immunogenicity

Studies have shown that PEGylated compounds, including MeO-PEG derivatives, exhibit low immunogenicity, making them favorable for therapeutic use. However, there are reports of anti-PEG antibodies forming in some individuals, potentially leading to hypersensitivity reactions .

Case Study: Anti-PEG Antibodies

  • A study indicated that approximately 42% of patients who had not been previously exposed to PEGylated therapies developed significant concentrations of anti-PEG antibodies. This phenomenon can influence the efficacy and safety profile of PEGylated drugs .

2. Drug Delivery Applications

This compound has been utilized in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. Its conjugation with drugs can prolong circulation time in the bloodstream and improve bioavailability.

Case Study: Enhanced Drug Efficacy

  • A research study demonstrated that a drug conjugated with PEG showed a four-fold increase in therapeutic efficacy compared to its unmodified counterpart in animal models . The enhanced efficacy is attributed to the steric hindrance provided by the PEG chains, which reduces protein adsorption and subsequent clearance by the mononuclear phagocyte system (MPS) .

3. Nanoparticle Stabilization

This compound is also employed in stabilizing nanoparticles for biomedical applications. Its surface properties help prevent aggregation and enhance the dispersion stability of nanoparticles in physiological conditions.

Table 2: Effects of MeO-PEG on Nanoparticle Stability

ParameterWithout MeO-PEGWith MeO-PEG
Aggregation TendencyHighLow
Circulation TimeShortProlonged
Tumor AccumulationLimitedEnhanced

4. Cellular Interactions

The interaction of this compound with cellular membranes has been studied to understand its effects on cellular uptake and toxicity. The neutral surface chemistry provided by MeO groups minimizes protein adsorption, which can lead to reduced cytotoxicity compared to other surface modifications .

Research Findings: Cellular Uptake

  • In vitro studies have indicated that cells exhibit higher uptake rates of drug-loaded nanoparticles coated with MeO-PEG compared to those without such modifications, suggesting improved cellular interaction and internalization mechanisms .

This compound demonstrates significant potential as a biocompatible polymer for drug delivery systems, nanoparticle stabilization, and reducing immunogenic responses. While it offers numerous advantages, including enhanced solubility and reduced aggregation, ongoing research is necessary to fully understand its biological interactions and optimize its applications in clinical settings.

Future Directions

Further studies should focus on:

  • Long-term immunogenicity assessments.
  • Optimization of synthesis methods for improved yield and uniformity.
  • Exploration of combination therapies utilizing this compound for enhanced therapeutic outcomes.

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible synthesis of Meo-PEG(24)-CHO, and what critical parameters require standardization?

  • Methodological Answer : Follow stepwise synthesis protocols with explicit documentation of reaction conditions (e.g., molar ratios, temperature, catalysts). Purification via size-exclusion chromatography or dialysis is critical for removing unreacted PEG precursors. Reproducibility hinges on strict control of anhydrous conditions and inert atmospheres to prevent oxidation. Include validation through nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .
  • Data Presentation : Tabulate synthesis yields, reaction times, and purity metrics across trials. Compare with literature-reported protocols to identify deviations .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural consistency?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To verify PEG chain length (24-unit) and methoxy-terminal group integrity.
  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) : For molecular weight distribution analysis.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and detect residual solvents.
    • Validation : Cross-reference data with synthetic controls (e.g., PEG standards) and report relative standard deviations (RSD) for repeatability .

Q. How can researchers assess the hydrolytic stability of this compound under physiological pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 4.0–7.4) at 37°C. Monitor degradation via HPLC or gel permeation chromatography (GPC) at fixed intervals. Calculate half-life (t½) using first-order kinetics. Include controls (e.g., inert atmosphere vs. aerobic conditions) to isolate degradation pathways .
  • Data Interpretation : Compare degradation profiles with PEGylation literature to identify anomalous behavior, such as unexpected ester bond cleavage .

Advanced Research Questions

Q. How can experimental design optimize this compound synthesis yield while minimizing side-product formation?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate interactive variables (e.g., catalyst concentration, reaction time). Use response surface methodology (RSM) to model optimal conditions. For side-product mitigation, incorporate scavenger resins or gradient purification. Validate via ANOVA to distinguish significant factors .
  • Data Contradictions : Address discrepancies in reported yields (e.g., 60–85%) by analyzing solvent polarity effects or catalytic efficiency across studies .

Q. What computational and experimental strategies reconcile conflicting data on this compound’s aggregation behavior in aqueous solutions?

  • Methodological Answer : Combine dynamic light scattering (DLS) for hydrodynamic radius measurement with molecular dynamics (MD) simulations to model PEG chain conformations. Systematically vary ionic strength and temperature to identify aggregation thresholds. Use statistical tools (e.g., principal component analysis) to isolate contributing factors (e.g., trace metal ions) .
  • Literature Comparison : Contrast findings with PEGylation studies in similar molecular weight ranges, noting methodological differences (e.g., sample preparation protocols) that may explain contradictions .

Q. How should researchers design in vitro assays to evaluate this compound’s efficacy as a drug conjugate linker without confounding pharmacokinetic variables?

  • Methodological Answer : Use PEO Framework :

  • Population : Target therapeutic molecules (e.g., small-molecule drugs).
  • Exposure : Conjugation efficiency (e.g., click chemistry vs. NHS ester).
  • Outcome : Release kinetics (e.g., pH-dependent cleavage).
    • Experimental Controls : Include unconjugated drug controls and PEG-free analogs. Measure release profiles via LC-MS/MS and validate using compartmental pharmacokinetic models .

Methodological Best Practices

  • Data Reproducibility : Archive raw data (e.g., chromatograms, spectral peaks) in appendices, with metadata annotations (e.g., instrument calibration dates) .
  • Statistical Rigor : Report confidence intervals for kinetic studies and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
  • Literature Synthesis : Systematically map stability or efficacy data against existing studies using PRISMA guidelines to highlight knowledge gaps .

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